Cas no 1690691-26-9 (4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde)

4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a brominated indene derivative featuring both a carbonyl and an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its rigid bicyclic structure and reactive sites enable its use in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, while the aldehyde group allows for further functionalization via condensation or reduction. This compound is particularly valuable in constructing complex heterocyclic frameworks. High purity and well-defined reactivity make it a reliable choice for research and industrial applications requiring precise molecular modifications.
4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde structure
1690691-26-9 structure
Product Name:4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
CAS No:1690691-26-9
MF:C10H7BrO2
MW:239.065382242203
CID:6245795
PubChem ID:84629362
Update Time:2025-05-20

4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
    • 1690691-26-9
    • EN300-1125779
    • Inchi: 1S/C10H7BrO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2
    • InChI Key: STFFBBBKSGPDTI-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C(C(C=O)CC=21)=O

Computed Properties

  • Exact Mass: 237.96294g/mol
  • Monoisotopic Mass: 237.96294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.1Ų

4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde Pricemore >>

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Additional information on 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde

Introduction to 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde (CAS No. 1690691-26-9)

4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1690691-26-9, is a significant compound in the realm of organic synthesis and pharmaceutical chemistry. This heterocyclic aldehyde features a brominated indene core with an integrated carbonyl group, making it a versatile intermediate for constructing complex molecular architectures. Its unique structural motifs have garnered attention in recent years due to its potential applications in medicinal chemistry and material science.

The molecular framework of 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde consists of a bicyclic system comprising a benzene ring fused with a cyclopentane ring, which is further functionalized by a bromine atom at the 4-position and an aldehyde group at the 2-position. This configuration imparts distinct reactivity patterns, enabling its use as a building block in various synthetic transformations. The presence of the bromine atom allows for further functionalization via cross-coupling reactions, while the aldehyde functionality serves as a nucleophilic site for condensation reactions.

In recent years, 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has been explored in the development of novel pharmaceutical agents. Its indene scaffold is structurally reminiscent of several bioactive natural products and pharmacologically relevant compounds. For instance, indene derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group in this compound provides a convenient handle for further derivatization, allowing chemists to tailor its biological activity by introducing diverse substituents.

One of the most compelling aspects of 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is its utility in constructing complex heterocyclic systems. Researchers have leveraged its reactivity to develop new methodologies for generating fused ring structures, which are common motifs in many therapeutic agents. For example, palladium-catalyzed cross-coupling reactions with aryl halides or organometallic reagents can be employed to introduce additional aromatic or aliphatic groups into the indene core. This flexibility has made it a valuable tool in synthetic organic chemistry.

The pharmaceutical industry has shown particular interest in 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde due to its potential as a precursor for drug candidates. Several studies have demonstrated its role in generating novel scaffolds with improved pharmacokinetic profiles and enhanced target binding affinity. By modifying the substituents on the indene ring or introducing additional functional groups through subsequent reactions, researchers can fine-tune the properties of these derivatives to meet specific therapeutic requirements.

Recent advances in computational chemistry have further highlighted the importance of 4-bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde as a key intermediate. Molecular modeling studies have revealed that derivatives of this compound can interact with biological targets in unique ways, offering opportunities for designing drugs with novel mechanisms of action. These insights have spurred new research efforts aimed at optimizing synthetic routes and exploring new applications for this versatile building block.

The synthesis of 4-bromo-1-oxyo -2,3-dihydro -1H -indene -2 -carbaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common strategies include bromination of indene derivatives followed by oxidation or formylation to introduce the aldehyde functionality. The precise conditions and reagents used can be tailored to achieve high yields and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications.

In conclusion,4-bromo - 1 - oxo - 2 ,3 - dihydro - 1 H - indene - 2 - carbaldehyde (CAS No. 1690691 - 26 - 9) is a remarkable compound with broad utility in synthetic chemistry and drug discovery. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to develop innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is likely to grow even further in the coming years.

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